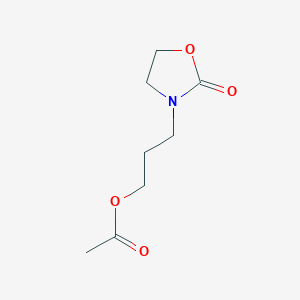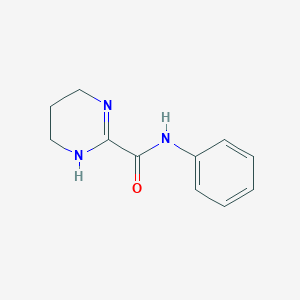
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide, also known as PTHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is not fully understood. However, it has been proposed that N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide exerts its effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and glutamate. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its low toxicity. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to be well-tolerated in animal models, even at high doses. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to have good solubility in water, which makes it easy to administer in laboratory experiments. However, one of the limitations of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its relatively low potency. Higher doses of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide may be required to achieve therapeutic effects.
Orientations Futures
There are several future directions for the research on N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. One of the areas of research is the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. Additionally, the mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide needs to be further elucidated to understand its full therapeutic potential. Future research should also focus on the potential applications of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects in laboratory experiments and has potential applications in the treatment of neurodegenerative disorders. The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. While N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has several advantages for laboratory experiments, its low potency remains a limitation. Future research should focus on the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide and its potential applications in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. The reaction yields a yellow crystalline product, which is further purified by recrystallization. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in laboratory experiments. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
156309-07-8 |
|---|---|
Nom du produit |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-phenyl-1,4,5,6-tetrahydropyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) |
Clé InChI |
CKLGZFAZRZPYOR-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
Synonymes |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



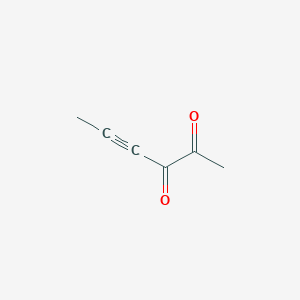
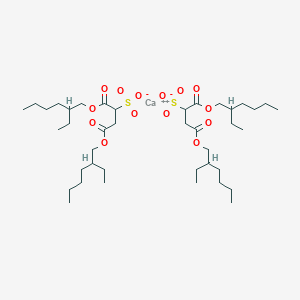
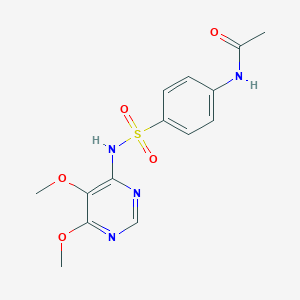
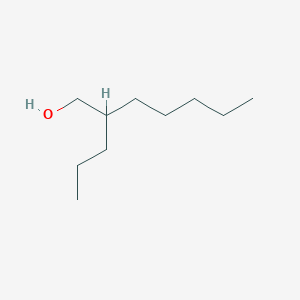

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
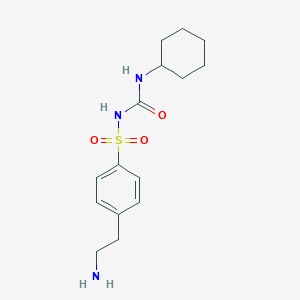
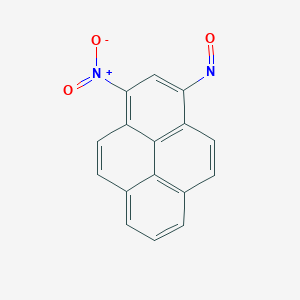
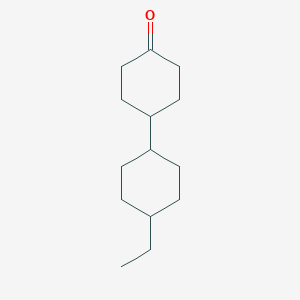

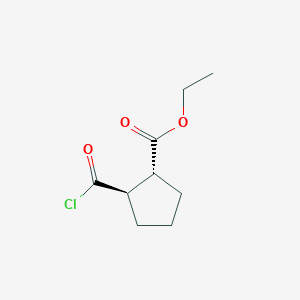

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
